4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperidine ring substituted with a cyclopropyl group and an oxan-4-yl group, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions using oxan-4-yl halides or tosylates.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxan-4-yl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with various pharmacological activities.
Biological Studies: Investigated for its effects on biological systems, including its potential as an anticancer, antiviral, or antimicrobial agent.
Chemical Biology: Utilized in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: Employed in the development of new materials or as intermediates in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional substituents.
Cyclopropylpiperidine: A piperidine ring with a cyclopropyl group.
Oxan-4-ylpiperidine: A piperidine ring with an oxan-4-yl group.
Uniqueness
4-Cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to the combination of the cyclopropyl and oxan-4-yl groups on the piperidine ring. This unique structure may confer distinct pharmacological properties and biological activities compared to other piperidine derivatives. The presence of both groups can influence the compound’s binding affinity, selectivity, and overall biological effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-cyclopropyl-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-14(15-13-5-9-18-10-6-13)16-7-3-12(4-8-16)11-1-2-11/h11-13H,1-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSAKHMVYIFVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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